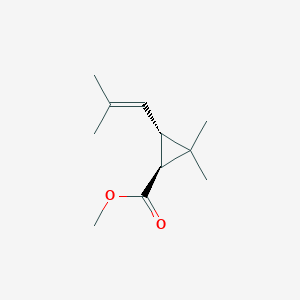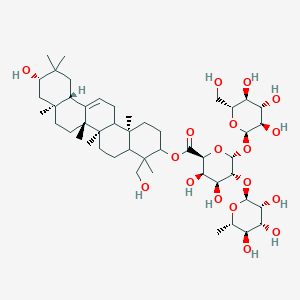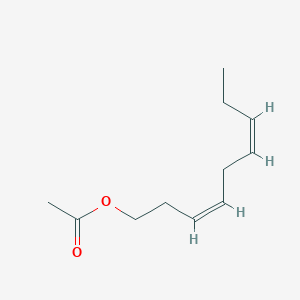
(Z,Z)-3,6-nonadienyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-3,6-Nonadienyl acetate is an organic compound characterized by its unique structure, which includes two double bonds in the Z configuration and an acetate functional group. This compound is often found in nature as a component of pheromones in various insects, playing a crucial role in communication and mating behaviors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-3,6-nonadienyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,5-hexadiene and acetic anhydride.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a series of reactions, including hydroboration-oxidation to introduce hydroxyl groups.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetate ester.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as:
Catalytic Hydrogenation: Using catalysts to selectively hydrogenate specific bonds.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and catalyst concentration to maximize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z,Z)-3,6-Nonadienyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
Oxidation: Produces nonadienal or nonadienoic acid.
Reduction: Yields nonanyl acetate.
Substitution: Results in compounds like nonadienyl alcohol or nonadienyl amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z,Z)-3,6-nonadienyl acetate is used as a model compound to study reaction mechanisms and stereochemistry due to its unique double bond configuration.
Biology
In biological research, this compound is significant for its role in insect pheromones. It is used to study insect behavior, mating patterns, and communication.
Medicine
While not directly used in medicine, the study of this compound contributes to the development of pest control methods, which can indirectly benefit public health by reducing the spread of insect-borne diseases.
Industry
In the industrial sector, this compound is used in the formulation of pheromone traps for pest control, particularly in agriculture to manage insect populations.
Wirkmechanismus
The mechanism of action of (Z,Z)-3,6-nonadienyl acetate primarily involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a cascade of neural signals that result in behavioral responses such as attraction or mating.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z,Z)-3,6-Nonadien-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.
(E,Z)-3,6-Nonadienyl acetate: Similar structure but with one double bond in the E configuration.
(Z,Z)-3,6-Nonadienal: Similar structure but with an aldehyde group instead of an acetate group.
Uniqueness
(Z,Z)-3,6-Nonadienyl acetate is unique due to its specific double bond configuration and functional group, which confer distinct chemical properties and biological activities. Its role in insect pheromones makes it particularly valuable for ecological and behavioral studies.
Eigenschaften
CAS-Nummer |
83334-93-4 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
[(3Z,6Z)-nona-3,6-dienyl] acetate |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,7-8H,3,6,9-10H2,1-2H3/b5-4-,8-7- |
InChI-Schlüssel |
CMNKZQXSZSHGNF-UTOQUPLUSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\CCOC(=O)C |
Kanonische SMILES |
CCC=CCC=CCCOC(=O)C |
Dichte |
0.899-0.915 |
Physikalische Beschreibung |
Colorless liquid; Fruity aroma |
Löslichkeit |
Partially soluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


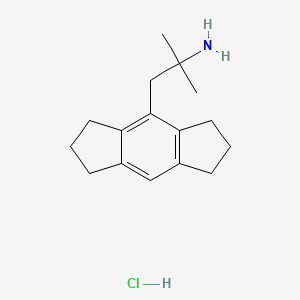
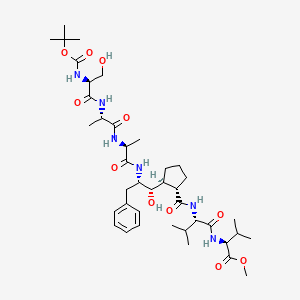

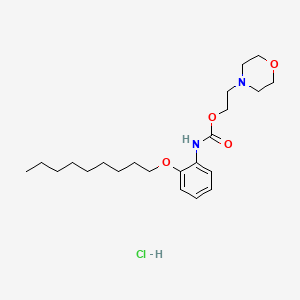
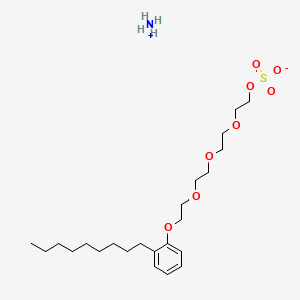

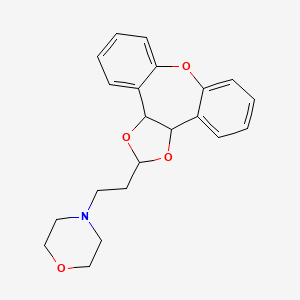
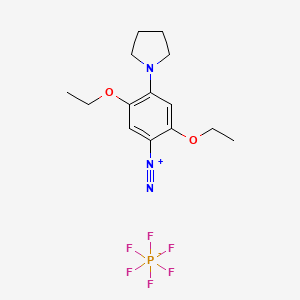
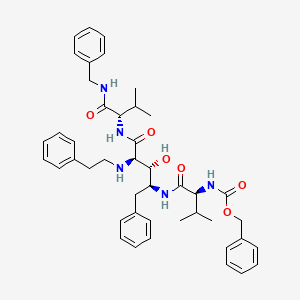


![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
